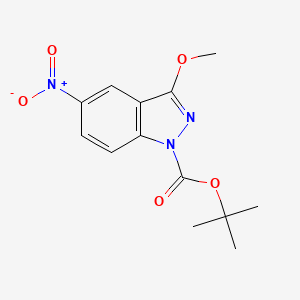
1h-Indazole-1-carboxylic acid,3-methoxy-5-nitro-,1,1-dimethylethyl ester
Cat. No. B8523271
M. Wt: 293.27 g/mol
InChI Key: HDSPHHTZBVZBOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07465726B2
Procedure details


3-Methoxy-5-nitroindazole-1-carboxylic acid tert-butyl ester (0.33 g, 1.11 mmol) and palladium (10% wt) on carbon (0.24 g, 20% wt) were dissolved in EtOAc (25 mL). The flask was evacuated and filled with N2 (×5), then evacuated and filled with hydrogen (×10) and left over a weekend. The mixture was filtered over celite and the solvents removed in vacuo. Purification by column chromatography on silica gel (Jones, 20 g) loading in DCM and eluting in 5:1 Hexanes:EtOAc stepwise to 7:3 Hexanes:EtOAc yielded the title compound as a white powder. 1H NMR (400 MHz, CDCl3): δ=1.69 (s, 9H), 3.73 (brs, 2H), 4.15 (s, 3H), 6.85 (d, J=2.0 Hz, 1H), 6.91 (dd, J=8.8, 2.4 Hz, 1H), 7.74 (brs, 1H). MS (ES+): m/z 164.3 (65) [MH+](fragment ion, loss of Boc group).
Quantity
0.33 g
Type
reactant
Reaction Step One



Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:5][C:6]([N:8]1[C:16]2[C:11](=[CH:12][C:13]([N+:17]([O-])=O)=[CH:14][CH:15]=2)[C:10]([O:20][CH3:21])=[N:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2]>CCOC(C)=O.[Pd]>[C:1]([O:5][C:6]([N:8]1[C:16]2[C:11](=[CH:12][C:13]([NH2:17])=[CH:14][CH:15]=2)[C:10]([O:20][CH3:21])=[N:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.33 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(=O)N1N=C(C2=CC(=CC=C12)[N+](=O)[O-])OC
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOC(=O)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The flask was evacuated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
filled with N2 (×5)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evacuated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
filled with hydrogen (×10)
|
WAIT
|
Type
|
WAIT
|
|
Details
|
left over a weekend
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered over celite
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvents removed in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification by column chromatography on silica gel (Jones, 20 g) loading in DCM
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting in 5:1 Hexanes
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)OC(=O)N1N=C(C2=CC(=CC=C12)N)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
